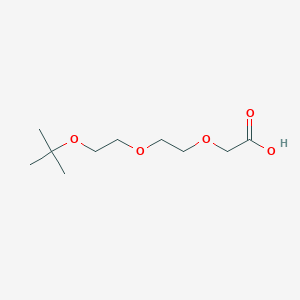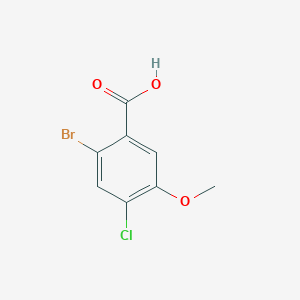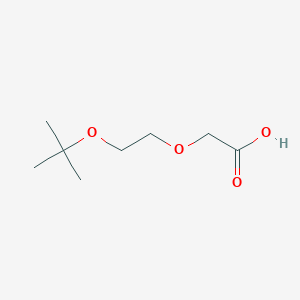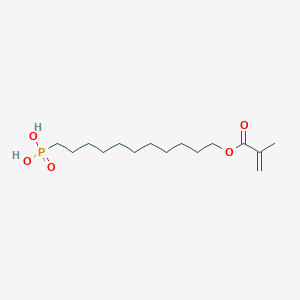
tBuO-EEA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBuO-EEA (tert-butyloxycarbonyl-ethyl-ethyl-amine) is an organic compound that is widely used in scientific research for its various applications and advantages. TBuO-EEA is an amino acid-based compound which has a number of unique properties that make it a valuable tool for research in a variety of fields.
Scientific Research Applications
TBuO-EEA has a number of applications in scientific research. It is widely used as a reagent for peptide synthesis, as a ligand for affinity chromatography, and as a catalyst for organic reactions. It is also used to synthesize a variety of compounds, including peptides, proteins, and nucleic acids. In addition, TBuO-EEA is used in the production of pharmaceuticals and in the synthesis of drugs.
Mechanism of Action
TBuO-EEA is an amino acid-based compound that acts as a catalyst in organic reactions. It is capable of forming covalent bonds with other molecules, and it can also catalyze the formation of peptide bonds between amino acids. In addition, TBuO-EEA can act as a nucleophile in organic reactions and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
TBuO-EEA has a number of biochemical and physiological effects. It has been shown to have a significant effect on the activity of enzymes and other proteins, and it can also affect the structure and function of cells. In addition, TBuO-EEA has been shown to have an effect on the expression of genes and the regulation of gene expression.
Advantages and Limitations for Lab Experiments
TBuO-EEA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of TBuO-EEA is that it can be used in a wide range of organic reactions and can be used to synthesize a variety of compounds. In addition, it is relatively inexpensive and is easy to obtain. However, TBuO-EEA can be toxic if not handled properly and can be highly reactive.
Future Directions
There are a number of potential future directions for TBuO-EEA. One potential direction is to explore its use as a drug delivery system, as it has been shown to have an effect on the expression of genes and the regulation of gene expression. Additionally, TBuO-EEA could be used in the production of biodegradable polymers and in the synthesis of polymers with enhanced properties. Finally, TBuO-EEA could be used to synthesize peptides with specific properties, such as improved stability or enhanced activity.
Synthesis Methods
TBuO-EEA can be synthesized in several ways. The most common method involves the reaction of tert-butyloxycarbonyl chloride with ethyl-ethyl-amine. This reaction yields a solution of TBuO-EEA in ethyl acetate. The reaction can also be carried out in other solvents such as dimethylformamide or dimethyl sulfoxide. The reaction can also be catalyzed by a variety of acids, such as hydrochloric acid or sulfuric acid.
properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-10(2,3)15-7-6-13-4-5-14-8-9(11)12/h4-8H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKUFNNCQLQEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tBuO-EEA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)



